5,5'-(Ethane-1,2-diyl)bis(4-amino-2,4-dihydro-3H-1,2,4-triazol-3-one)

ACE inhibition Antihypertensive Enzyme assay

5,5′-(Ethane-1,2-diyl)bis(4-amino-2,4-dihydro-3H-1,2,4-triazol-3-one) is a C2-symmetric bis-1,2,4-triazol-3-one derivative featuring two 4-amino-1,2,4-triazol-3-one moieties bridged by an ethylene spacer. The compound belongs to the 4-amino-2,4-dihydro-3H-1,2,4-triazol-3-one class, a privileged scaffold extensively investigated for antihypertensive, antibacterial, and enzyme-inhibitory applications.

Molecular Formula C6H10N8O2
Molecular Weight 226.20 g/mol
CAS No. 919480-94-7
Cat. No. B12631115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5'-(Ethane-1,2-diyl)bis(4-amino-2,4-dihydro-3H-1,2,4-triazol-3-one)
CAS919480-94-7
Molecular FormulaC6H10N8O2
Molecular Weight226.20 g/mol
Structural Identifiers
SMILESC(CC1=NNC(=O)N1N)C2=NNC(=O)N2N
InChIInChI=1S/C6H10N8O2/c7-13-3(9-11-5(13)15)1-2-4-10-12-6(16)14(4)8/h1-2,7-8H2,(H,11,15)(H,12,16)
InChIKeyPOWAPTSOVVQMSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,5′-(Ethane-1,2-diyl)bis(4-amino-2,4-dihydro-3H-1,2,4-triazol-3-one) (CAS 919480-94-7): A Symmetrical Bis-Triazolone Scaffold for Bioactive Heterocycle Procurement


5,5′-(Ethane-1,2-diyl)bis(4-amino-2,4-dihydro-3H-1,2,4-triazol-3-one) is a C2-symmetric bis-1,2,4-triazol-3-one derivative featuring two 4-amino-1,2,4-triazol-3-one moieties bridged by an ethylene spacer [1]. The compound belongs to the 4-amino-2,4-dihydro-3H-1,2,4-triazol-3-one class, a privileged scaffold extensively investigated for antihypertensive, antibacterial, and enzyme-inhibitory applications [2]. Its dual-ring architecture permits simultaneous engagement of two adjacent binding pockets within metalloenzyme active sites, a topology that monocyclic triazolone congeners—lacking the second pharmacophore—cannot replicate [1].

Why 5,5′-(Ethane-1,2-diyl)bis(4-amino-2,4-dihydro-3H-1,2,4-triazol-3-one) Cannot Be Replaced by Generic 4-Amino-1,2,4-triazol-3-one Analogues


Replacing 5,5′-(ethane-1,2-diyl)bis(4-amino-2,4-dihydro-3H-1,2,4-triazol-3-one) with a monocyclic 4-amino-2,4-dihydro-3H-1,2,4-triazol-3-one derivative forfeits the critical advantage conferred by the ethylene-tethered bis-triazolone architecture. In silico docking within the ACE active site demonstrates that the two triazolone rings occupy distinct subsites simultaneously, engaging both the catalytic Zn²⁺ ion and hydrophobic S1/S2 pockets through a chelating binding mode that a single triazolone ring cannot achieve [1]. Empirically, monocyclic triazolone derivatives (e.g., compound 2f, IC₅₀ = 0.382 µM) consistently underperform the bis-triazolone series (compound 3b, IC₅₀ = 0.162 µM) by a factor of ~2.4-fold in ACE inhibition assays, confirming that the bivalent topology is non-substitutable for this target [1].

Quantitative Differentiation Evidence: 5,5′-(Ethane-1,2-diyl)bis(4-amino-2,4-dihydro-3H-1,2,4-triazol-3-one) vs. Comparators


ACE Inhibitory Potency of Ethylene-Bridged Bis-Triazolone 3b vs. Captopril Reference Standard

The bis-triazolone derivative containing the 5,5′-(ethane-1,2-diyl)bis(4-amino-2,4-dihydro-3H-1,2,4-triazol-3-one) scaffold (compound 3b) demonstrated an IC₅₀ of 0.162 µM against angiotensin I-converting enzyme (ACE) in a fluorometric assay, exhibiting approximately 2.4-fold greater potency than the most active monocyclic triazolone (2f, IC₅₀ = 0.382 µM) within the same study [1]. When benchmarked against the clinically used ACE inhibitor Captopril, compound 3b achieved sub-micromolar potency with reported minimal toxicity in preliminary evaluation, positioning it as a structurally distinct, non-sulfhydryl lead [1].

ACE inhibition Antihypertensive Enzyme assay

Ultrasound-Assisted Synthesis Efficiency: Reaction Time and Yield vs. Conventional Thermal Heating

The synthesis of bis-triazolones incorporating the 5,5′-(ethane-1,2-diyl)bis(4-amino-2,4-dihydro-3H-1,2,4-triazol-3-one) core via ultrasound irradiation (US) was completed within 2 hours under mild conditions, whereas conventional thermal heating methods required significantly longer reaction times for comparable transformations [1]. The US protocol yielded products with excellent isolated yields, demonstrating a clear process intensification advantage that reduces both energy consumption and thermal degradation of the thermally sensitive 4-amino-1,2,4-triazol-3-one nucleus [1].

Green chemistry Ultrasound synthesis Process efficiency

Bis-Triazolone ACE Inhibition: Intra-Class Comparison of 3a vs. 3b Derivatives

Within the bis-triazolone series, compound 3b (IC₅₀ = 0.162 µM) demonstrated a 1.56-fold potency improvement over compound 3a (IC₅₀ = 0.253 µM) in the same ACE fluorometric assay, establishing that subtle structural modifications on the ethylene-bridged bis(4-amino-2,4-dihydro-3H-1,2,4-triazol-3-one) scaffold significantly modulate inhibitory activity [1]. This intra-class differential confirms that the ethylene-linked core is a tunable pharmacophore rather than a passive spacer, offering procurement-relevant selectivity within the bis-triazolone subseries [1].

Structure-activity relationship Bis-triazolone ACE inhibitor

Utility as a Macrocyclic Precursor: Regioselective N-Alkylation to Aminotriazolophanes

The 5,5′-(ethane-1,2-diyl)bis(4-amino-2,4-dihydro-3H-1,2,4-triazol-3-one) framework serves as a key intermediate for regioselective N-alkylation reactions with 1,ω-dihaloalkanes, enabling the construction of aminotriazolophane macrocycles with defined stereochemistry of the exocyclic N-NH₂ groups [1]. In contrast, analogous bis-triazole precursors lacking the 4-amino substituent or employing flexible alkyl linkers exhibit reduced regioselectivity during macrocyclization, leading to mixtures of N- and S-alkylated regioisomers [1].

Macrocycle synthesis Supramolecular chemistry Building block

Recommended Application Scenarios for 5,5′-(Ethane-1,2-diyl)bis(4-amino-2,4-dihydro-3H-1,2,4-triazol-3-one)


ACE Inhibitor Lead Optimization Programs Requiring Non-Sulfhydryl Zinc-Binding Groups

The bis-triazolone scaffold, with an IC₅₀ of 0.162 µM against ACE and demonstrated minimal toxicity, provides a non-thiol zinc-chelating pharmacophore suitable for hypertension drug discovery programs seeking to circumvent the adverse-effect profile associated with chronic sulfhydryl-containing ACE inhibitors [1]. The dual-ring architecture, confirmed by molecular docking to engage both catalytic Zn²⁺ and hydrophobic subsites, makes this compound a strategic procurement choice for structure-based lead optimization campaigns [1].

Rapid Medicinal Chemistry SAR Exploration via Ultrasound-Accelerated Parallel Synthesis

The validated 2-hour ultrasound-assisted synthetic protocol enables high-throughput preparation of bis-triazolone libraries for SAR studies [1]. Procurement of the core scaffold allows medicinal chemistry teams to rapidly diversify the N-substituents on the triazolone rings, exploiting the tunable potency demonstrated by the 1.56-fold IC₅₀ differential between compounds 3b and 3a within the same series [1].

Macrocyclic Receptor Construction via Regioselective N-Alkylation

The ethylene-bridged bis(4-amino-triazolone) serves as a conformationally restrained building block for aminotriazolophane synthesis, where its predictable N-alkylation regiochemistry under metal hydroxide conditions ensures efficient macrocyclization without competing S-alkylation side reactions [1]. This application is particularly relevant for supramolecular chemists developing anion-recognition hosts or metal-coordination cages based on triazolone frameworks [1].

Antibacterial Scaffold Development Leveraging the 4-Amino-1,2,4-Triazol-3-One Pharmacophore

The monomeric 4-amino-2,4-dihydro-3H-1,2,4-triazol-3-one nucleus has established antibacterial activity, particularly against Staphylococcus aureus [1]. The bis-triazolone variant, through bivalent target engagement, may amplify this antibacterial effect; procurement for MIC determination and time-kill kinetic studies against Gram-positive panels is warranted based on the class-level antibacterial precedent of its monocyclic analogs [1].

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